N-(2,4-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Descripción
N-(2,4-Dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a sulfonamide derivative featuring a benzodioxepine core substituted at position 7 with a 2,4-dimethylphenyl group via a sulfonamide linker. The benzodioxepine scaffold consists of a benzene ring fused to a seven-membered dioxepine ring (two oxygen atoms in a 1,5-arrangement). The sulfonamide group (-SO₂NH-) introduces polarity and hydrogen-bonding capacity, while the 2,4-dimethylphenyl substituent contributes steric bulk and lipophilicity.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-12-4-6-15(13(2)10-12)18-23(19,20)14-5-7-16-17(11-14)22-9-3-8-21-16/h4-7,10-11,18H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXOYSLPIHUHDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
N-(2,4-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide, also known as Amitraz, primarily targets the alpha-adrenergic system and octopamine receptors in the central nervous system. These targets play a crucial role in the regulation of neurotransmission, which is essential for the normal functioning of the nervous system.
Mode of Action
The compound interacts with its targets through agonistic activity in the alpha-adrenergic system and by binding to the octopamine receptors in the central nervous system. This interaction leads to the inhibition of the synthesis of monoamine oxidases and prostaglandins. The overexcitation caused by these interactions can lead to paralysis and death in insects.
Biochemical Pathways
The affected biochemical pathways primarily involve the alpha-adrenergic system and the octopamine receptors. The inhibition of monoamine oxidases and prostaglandins synthesis disrupts the normal functioning of these pathways, leading to overexcitation, paralysis, and death in insects.
Actividad Biológica
N-(2,4-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its effects in cancer research and other pharmacological applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzodioxepine core with a sulfonamide group and a dimethylphenyl substituent. Its molecular formula is with a molecular weight of approximately 321.40 g/mol.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Notably, an analogue of this compound demonstrated significant cytotoxicity against various cancer cell lines:
- IC50 Values : The compound exhibited an IC50 value of 0.3 μM against ALL (acute lymphoblastic leukemia) cell lines, indicating potent anticancer activity compared to other tested analogues which had IC50 values around 7.5 μM .
- Mechanism of Action : The compound acts by inhibiting the MDM2 and XIAP proteins, which are involved in tumor cell survival. This dual inhibition leads to the activation of p53, a crucial tumor suppressor protein that induces apoptosis in cancer cells .
Pharmacokinetics
Despite its promising activity, the pharmacokinetic properties of the compound have been noted as unfavorable for further development. The high doses required for efficacy (up to 100 mg/kg) raise concerns regarding its potential for clinical use .
Case Study 1: In Vitro Efficacy
In vitro studies using the WST assay on various cancer cell lines demonstrated that the compound effectively reduced cell viability and inhibited colony formation. Specifically:
- Cell Lines Tested : The compound was tested on multiple cell lines including EU-1 (ALL), NB-1643, SHEP1, and LA1–55N.
- Results : Significant reductions in both colony number and size were observed in treated cells compared to controls .
Case Study 2: Normal Hematopoiesis
To evaluate the safety profile of the compound, clonogenic assays were performed using human normal bone marrow mononuclear cells. Results indicated that:
- Colony Formation : The treatment did not significantly reduce colony numbers or sizes in CFU-GM and BFU-E assays when compared to control groups, suggesting a favorable safety profile against normal hematopoietic cells .
Summary of Findings
| Biological Activity | Observed Effect | IC50 Value (μM) | Notes |
|---|---|---|---|
| Anticancer Activity | Cytotoxicity | 0.3 | Effective against ALL cell lines |
| Normal Hematopoiesis | No significant effect | N/A | Safe at tested concentrations |
Comparación Con Compuestos Similares
Research Findings and Implications
- Crystallographic Insights : SHELX software (e.g., SHELXL) has been pivotal in resolving the benzodioxepine core’s planar conformation and substituent orientations in analogues, aiding structure-activity relationship studies .
- Sulfonamide Geometry : The tetrahedral sulfur atom in sulfonamides facilitates hydrogen bonding with biological targets, a feature exploited in drug design to enhance binding specificity .
- Metabolic Stability : Sulfonamides generally exhibit greater metabolic stability compared to amines, reducing susceptibility to oxidative degradation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
